2-Chloro-5-ethoxy-3-nitropyridine
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Overview
Description
2-Chloro-5-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a derivative of pyridine, characterized by the presence of chloro, ethoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxy-3-nitropyridine typically involves the nitration of 2-chloro-5-ethoxypyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the chlorination of 2-hydroxy-5-nitropyridine using chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and safety measures is crucial to handle the reactive chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-ethoxy-3-nitropyridine and 2-thio-5-ethoxy-3-nitropyridine.
Reduction Reactions: The major product is 2-chloro-5-ethoxy-3-aminopyridine.
Scientific Research Applications
2-Chloro-5-ethoxy-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This interaction can lead to the inhibition of essential enzymes or disruption of cellular processes . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
2-Chloro-5-nitropyridine: Similar structure but lacks the ethoxy group.
2-Ethoxy-5-nitropyridine: Similar structure but lacks the chloro group.
3-Chloro-2-nitropyridine: Similar structure but with different positioning of the chloro and nitro groups.
Uniqueness: The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-chloro-5-ethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3 |
InChI Key |
JYJDGPPNBBTTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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